![molecular formula C24H33ClFN3O3 B2612094 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]propan-1-one;hydrochloride CAS No. 2320577-81-7](/img/structure/B2612094.png)
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]propan-1-one;hydrochloride
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Description
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]propan-1-one;hydrochloride is a useful research compound. Its molecular formula is C24H33ClFN3O3 and its molecular weight is 465.99. The purity is usually 95%.
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Scientific Research Applications
Nucleophilic Aromatic Substitution Reactions
The compound involves elements that suggest it could participate in nucleophilic aromatic substitution reactions. A study by Pietra and Vitali (1972) delved into the nucleophilic aromatic substitution of the nitro-group, a reaction relevant to the synthesis and functionalization of aromatic compounds, potentially including those similar to the one (Pietra & Vitali, 1972).
Degradation of Lignin Model Compounds
Research by Yokoyama (2015) on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds could provide insights into the reactivity and potential applications of the compound in biomaterials science or environmental chemistry (Yokoyama, 2015).
Amyloid Imaging in Alzheimer's Disease
The structural features of the compound suggest potential utility in the development of imaging agents, similar to those discussed by Nordberg (2008) in the context of Alzheimer's disease research (Nordberg, 2008).
Antimicrobial Agents
Given the complex structure of the compound, there might be potential for antimicrobial applications, as seen in the study by Haman et al. (2015), which reviewed the occurrence, fate, and behavior of parabens, compounds used as preservatives and known for their antimicrobial properties (Haman et al., 2015).
properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]propan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32FN3O3.ClH/c1-17-21(18(2)31-26-17)7-8-24(29)28-13-9-19(10-14-28)27-15-11-20(12-16-27)30-23-6-4-3-5-22(23)25;/h3-6,19-20H,7-16H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMACLVRMIRFVPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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